molecular formula C4H7LiO2 B11947141 Lithium butyrate CAS No. 21303-03-7

Lithium butyrate

Cat. No.: B11947141
CAS No.: 21303-03-7
M. Wt: 94.1 g/mol
InChI Key: WIAVVDGWLCNNGT-UHFFFAOYSA-M
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Description

Lithium butyrate is an organic compound with the chemical formula C₄H₇LiO₂. It is the lithium salt of butyric acid, a short-chain fatty acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its molecular structure consists of a butyrate ion (C₄H₇O₂⁻) paired with a lithium ion (Li⁺).

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium butyrate can be synthesized through the neutralization of butyric acid with lithium hydroxide. The reaction is straightforward and typically carried out in an aqueous medium:

C₄H₇O₂H+LiOHC₄H₇LiO₂+H₂O\text{C₄H₇O₂H} + \text{LiOH} \rightarrow \text{C₄H₇LiO₂} + \text{H₂O} C₄H₇O₂H+LiOH→C₄H₇LiO₂+H₂O

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The reaction is typically conducted in stainless steel reactors to prevent contamination.

Chemical Reactions Analysis

Types of Reactions: Lithium butyrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce lithium acetate and carbon dioxide.

    Reduction: It can be reduced to butyric acid under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the butyrate ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Lithium acetate (C₂H₃LiO₂) and carbon dioxide (CO₂).

    Reduction: Butyric acid (C₄H₈O₂).

    Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

Lithium butyrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other lithium compounds.

    Biology: this compound has been studied for its effects on cellular processes, including gene expression and cell differentiation.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to modulate neurotransmitter levels.

    Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of lithium butyrate involves its interaction with various molecular targets and pathways:

    Neurotransmitter Modulation: this compound can modulate the levels of neurotransmitters such as glutamate, helping to stabilize mood and prevent neurological disorders.

    Gene Expression: It can influence gene expression by inhibiting histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription.

    Cell Signaling: this compound affects cell signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.

Comparison with Similar Compounds

Lithium butyrate can be compared with other lithium salts of short-chain fatty acids, such as:

    Lithium acetate (C₂H₃LiO₂): Similar in structure but with different applications and reactivity.

    Lithium propionate (C₃H₅LiO₂): Another short-chain fatty acid lithium salt with distinct properties.

    Lithium valerate (C₅H₉LiO₂): A longer-chain fatty acid lithium salt with unique characteristics.

Uniqueness: this compound is unique due to its specific effects on neurotransmitter modulation and gene expression, making it a valuable compound in both research and therapeutic contexts.

Properties

CAS No.

21303-03-7

Molecular Formula

C4H7LiO2

Molecular Weight

94.1 g/mol

IUPAC Name

lithium;butanoate

InChI

InChI=1S/C4H8O2.Li/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1

InChI Key

WIAVVDGWLCNNGT-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCCC(=O)[O-]

Origin of Product

United States

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